molecular formula C11H11NO2 B8617415 6-acetyl-3,4-dihydro-2H-isoquinolin-1-one

6-acetyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8617415
M. Wt: 189.21 g/mol
InChI Key: UWCDQUWJCVGSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-acetyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C11H11NO2/c1-7(13)8-2-3-10-9(6-8)4-5-12-11(10)14/h2-3,6H,4-5H2,1H3,(H,12,14)

InChI Key

UWCDQUWJCVGSKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)NCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 1.55 g of (PPh3)2PdCl2 and 5.0 g of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one was added 25 mL of DMF. Then 9.58 g of Tributyl-(1-ethoxy-vinyl)-stannane was added and the reaction mixture was heated to 110° C. and stirred until completion of the reaction. The reaction mixture was filtered over celite and diluted with diethyl ether. After washing with saturdated ammonium carbonate, water and brine, the solutin was dried over sodium sulfate, filtered and concentrated in vacuo. The resulting mixture dissolved in THF and treated with 3.0 M aqueous HCl to effect hydrolysis. The mixture was then partitioned between water and diethyl ether. The organic phase was washed sequentially with saturated sodium bicarbonate, water, and brine and then dried over sodium sulfate. After filtration, the solution was concentrated and purified by flash chromatography to afford the 3.28 g of 6-Acetyl-3,4-dihydro-2H-isoquinolin-1-one.
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
catalyst
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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